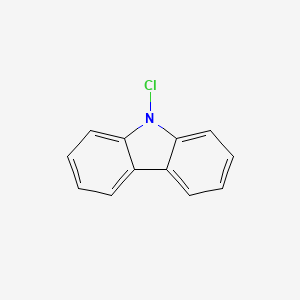

9-Chloro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-chlorocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUWLGUFXIWVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546877 | |

| Record name | 9-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105598-33-2 | |

| Record name | 9-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Leveraging Halogen Bonding for Crystal Engineering:halogen Bonding is a Non Covalent Interaction That Can Be Exploited in Crystal Engineering to Control the Self Assembly of Molecules. by Incorporating a Chlorine Atom, It is Possible to Direct the Formation of Specific Supramolecular Architectures with Desired Electronic and Optical Properties.tuni.fithis Approach Offers a Powerful Strategy for the Bottom Up Design of Novel Functional Materials.

Advanced Applications in Materials Science and Organic Electronics

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Carbazole (B46965) derivatives are widely utilized in OLEDs and OPVs due to their excellent hole-transporting properties and high thermal stability. mdpi.com They often form the basis of host materials for phosphorescent emitters and hole-transport layers in these devices. researchgate.net However, specific studies focusing on the direct use of 9-Chloro-9H-carbazole in these applications are not readily found.

Role of this compound in Electron Transport and Hole Transport Layers

There is a significant body of research on carbazole-based compounds as hole-transporting materials (HTMs) in OLEDs and OPVs. mdpi.com The electron-rich nature of the carbazole nucleus facilitates the movement of holes. Modifications to the carbazole structure, such as the introduction of various functional groups, are often employed to tune the electronic and morphological properties of these materials. nih.govnih.gov

Despite the general interest in carbazole derivatives, specific research detailing the role and performance of this compound as a distinct component in either electron transport layers (ETLs) or hole transport layers (HTLs) is not available in the reviewed literature. The impact of the 9-chloro substitution on charge transport properties and energy levels in a device context has not been specifically elucidated for this compound.

Device Architectures and Performance Optimization

The architecture of OLEDs and OPVs is critical to their performance, with device efficiency being highly dependent on the materials used in each layer and the interfaces between them. Performance optimization often involves the strategic design of molecules to ensure efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs).

No specific device architectures or performance optimization studies that directly incorporate this compound as a functional layer have been reported in the available scientific literature. Consequently, there are no data tables of device performance metrics, such as efficiency, luminance, or fill factor, that can be attributed to the use of this specific compound.

Integration in Organic Field-Effect Transistors (OFETs)

Carbazole-containing polymers and small molecules have been investigated for their potential use as the active semiconductor layer in OFETs. The charge carrier mobility of these materials is a key parameter in determining their suitability for such applications.

Charge Carrier Mobility and Device Characteristics

The performance of an OFET is largely defined by its charge carrier mobility, on/off ratio, and threshold voltage. While numerous carbazole derivatives have been synthesized and their charge transport properties evaluated in OFET configurations, there is no specific data available on the charge carrier mobility or other device characteristics of this compound. The influence of the chloro-substitution at the 9-position on the molecular packing and intermolecular electronic coupling, which are crucial for efficient charge transport, has not been a subject of specific investigation in the context of OFETs.

Thin Film Fabrication Methodologies

The method of thin film fabrication (e.g., spin-coating, vacuum deposition) significantly impacts the morphology and, consequently, the electronic properties of the active layer in organic electronic devices. Different carbazole derivatives have been processed using various techniques to optimize film quality and device performance.

However, there are no published studies that specifically describe the fabrication of thin films of this compound for electronic applications. Therefore, no information is available on the optimal deposition techniques or the resulting film morphologies for this compound.

Chemical Sensor Development and Sensing Mechanisms

The carbazole scaffold is also a popular building block for the development of fluorescent and colorimetric chemical sensors. The electron-donating nature and photophysical properties of carbazole can be modulated by the presence of an analyte, leading to a detectable signal.

While there is extensive research on carbazole-based chemosensors for the detection of various ions and molecules, there is no specific mention in the scientific literature of this compound being employed as a chemical sensor. The potential sensing mechanisms involving the 9-chloro-substituted carbazole core have not been explored or reported.

Design of Fluorescent and Chemoresponsive Probes

The inherent fluorescence of the carbazole core has been widely exploited in the design of fluorescent probes for the detection of various ions and neutral molecules. These probes are engineered to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon selective interaction with a target analyte.

One common strategy involves the functionalization of the carbazole nitrogen (N-9 position) or other positions on the carbazole ring with a recognition unit that can selectively bind to the analyte of interest. This binding event then perturbs the electronic structure of the carbazole fluorophore, leading to a detectable change in its emission.

For instance, a novel fluorescent probe based on a carbazole platform, 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole (CZ-CDNB), was designed for the detection of hydrogen sulfide (B99878) (H₂S). In this design, the dinitrophenoxy group acts as a recognition site for H₂S. The interaction with H₂S leads to the release of a hydroxyl group, which in turn enhances the fluorescence of the carbazole moiety. This probe demonstrated a 108-fold increase in fluorescence intensity and a low detection limit of 27 nM. rsc.org

Similarly, carbazole-based fluorescent probes have been developed for the detection of metal ions. For example, a probe designed for zinc ions (Zn²⁺), based on pyrano[3,2-c] carbazole, showed a significant enhancement in its blue fluorescence upon binding with Zn²⁺. mdpi.com The design incorporated a dipicolylamine (DPA) unit as the Zn²⁺ chelator. Another study reported the synthesis of two novel carbazole-based fluorescent probes for the detection of mercury ions (Hg²⁺). researchgate.netsemanticscholar.org

Furthermore, a carbazole-based fluorescent chemoprobe, 2,4-di-tert-butyl-6-((E)-(((E)-(9-pentyl-9H-carbazol-3-yl)methylene) hydrazono) methyl) phenol (B47542) (TBCP), was developed for the rapid and sensitive detection of hypochlorite (B82951) (ClO⁻). This probe exhibited a color change from colorless to orange and a significant fluorescence response upon interaction with hypochlorite. nih.gov

Optical and Electrochemical Sensing Principles

The sensing mechanism of carbazole-based fluorescent probes can be attributed to several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

In many cases, the sensing mechanism relies on the modulation of PET. In the "off" state, the fluorescence of the carbazole fluorophore is quenched by the recognition unit through PET. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

For chemoresponsive probes, the interaction with the analyte can induce a chemical reaction that alters the structure of the probe and, consequently, its photophysical properties. For example, in the case of the H₂S probe CZ-CDNB, the sulfurization reaction with H₂S cleaves the dinitrophenoxy group, leading to the formation of a highly fluorescent hydroxyl-substituted carbazole derivative. rsc.org

Electrochemical sensing principles are also employed, where the binding of an analyte to a carbazole-based receptor immobilized on an electrode surface leads to a change in the electrochemical signal, such as current or potential. The carbazole unit can act as a redox-active center, and its electrochemical behavior can be modulated by the binding event. Cyclic voltammetry is a common technique used to study the electrochemical properties of these carbazole derivatives and their interactions with analytes. researchgate.net

Design of Electrochromic Materials

Electrochromic materials are capable of reversibly changing their optical properties, such as color and transmittance, in response to an applied electrical potential. Carbazole-based polymers have emerged as promising candidates for electrochromic applications due to their excellent redox activity, high stability, and tunable colors.

Electrochemical Switching and Coloration Efficiency

The electrochemical switching of polycarbazoles involves the reversible oxidation and reduction of the carbazole units in the polymer backbone. These redox processes are accompanied by distinct color changes. For example, a homopolymer containing 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB), denoted as P(DCB), exhibited multiple color changes, appearing slate grey, dark khaki, and dark olive green at different applied potentials. mdpi.com

The performance of an electrochromic material is often evaluated by its coloration efficiency (η), which is a measure of the change in optical density per unit of charge injected or ejected. A high coloration efficiency is desirable for low-power consumption devices. For instance, an electrochromic device (ECD) fabricated using a copolymer of a biscarbazole derivative and 2,2'-bithiophene, P(bCmB-co-bTP), as the anodic layer and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer, exhibited a high coloration efficiency of 428.4 cm²·C⁻¹ at 635 nm. semanticscholar.org Another ECD based on a polycarbazole derivative and PEDOT showed a coloration efficiency of 290 cm² C⁻¹. electrochemsci.orgresearchgate.net

The switching speed, or response time, is another critical parameter for electrochromic devices. Carbazole-based polymers have demonstrated reasonably fast switching times. For example, a flexible ECD based on a copolymer of DCB and 3,4-ethylenedioxythiophene-methanol (EDm) showed a short response time of less than or equal to 1.5 seconds. mdpi.com

Redox Behavior and Stability in Electrochromic Devices

The redox behavior of carbazole-based polymers is typically investigated using cyclic voltammetry. These polymers generally exhibit reversible oxidation waves, indicating good electrochemical stability. The introduction of different substituents on the carbazole ring or the copolymerization with other electroactive monomers can be used to tune the redox potentials and the resulting colors of the polymer films. For example, the incorporation of electron-donating groups can lower the oxidation potential of the resulting polymer.

The stability of the electrochromic material is crucial for the long-term performance of the device. Polycarbazoles have shown good redox stability, maintaining their electrochromic properties over numerous switching cycles. An ECD based on P(2DCB-co-ED)/PEDOT demonstrated long-term electrochemical cycling stability. mdpi.com

The table below summarizes the electrochromic properties of some carbazole-based polymers.

| Polymer | Color States (Oxidized) | Max. Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

| P(DCB) | Slate grey, Dark khaki, Dark olive green | - | - | - |

| P(2DCB-co-EDm) | - | 31.0 | 725 | - |

| P(bCmB-co-bTP) | - | 39.56 | 685 | 160.5 |

| PMCzP | Gray, Grayish green | 29 | 460 | - |

Resistive Memory Devices and Charge Trapping Phenomena

Carbazole-containing polymers have garnered significant attention for their potential use in resistive memory devices. These devices exhibit a change in their electrical resistance upon the application of an external voltage, enabling the storage of information in the form of high and low resistance states ("0" and "1").

Synthesis of Carbazole-Containing Polymers for Memory Applications

A variety of carbazole-based polymers have been synthesized for memory applications. These polymers can be broadly categorized into conjugated and non-conjugated systems. In conjugated polymers, the carbazole units are part of the polymer backbone, facilitating charge transport. In non-conjugated polymers, the carbazole moieties are typically attached as pendant groups to a non-conjugated polymer backbone.

An example of a non-conjugated polymer is poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA). This polymer was synthesized and its thin films, when sandwiched between electrodes, exhibited rewritable flash memory behavior. rsc.orgresearchgate.net Another example is poly-N-epoxy-propyl carbazole (PEPC), which has also been investigated for memory storage applications. nih.gov

Donor-acceptor (D-A) type polymers containing carbazole as the donor group have also been synthesized. For instance, a D-A polymer with carbazole as the donor and benzimidazole (B57391) benzisoindolinone as the acceptor was synthesized via the Suzuki coupling reaction and showed ternary electrical storage behavior. mdpi.com

The synthesis of these polymers often involves well-established polymerization techniques such as chemical and electrochemical polymerization. mdpi.com The choice of synthetic route allows for the tuning of the polymer's properties to optimize memory performance.

The table below provides examples of carbazole-containing polymers used in memory devices and their observed memory characteristics.

| Polymer | Device Structure | Memory Type | ON/OFF Ratio | Switching Voltage (V) |

| PCaPMA | ITO/PCaPMA/Al or Au | Bistable, rewritable | >100 | 2 - 4.5 |

| PIB (D-A polymer) | ITO/PIB/Al | Ternary | 1:101.5:104.5 | -0.4 (threshold) |

| PEPC-TCNQ | Cu/PEPC-TCNQ/Ag | Bistable | ~100 | ~1.5 (ON state) |

Charge Trapping Phenomena

The resistive switching mechanism in many carbazole-based memory devices is attributed to charge trapping phenomena. The carbazole moiety, being electron-rich, can act as a charge trapping site. acs.org

When a voltage is applied across the device, charge carriers (holes or electrons) are injected from the electrodes into the polymer layer. These carriers can become trapped in localized states within the polymer, which are often associated with the carbazole units. The trapping and de-trapping of these charges lead to a change in the conductivity of the polymer film, resulting in the observed resistive switching.

The main physical mechanisms proposed to drive resistive switching in these materials include:

Electric field-induced reorientation of heterocycles: The applied electric field can cause the carbazole side groups to reorient, which in turn modulates the charge transport pathways through the polymer film. rsc.orgresearchgate.net

Trapping and de-trapping of charges: Charges get trapped in localized states within the bulk of the polymer. The memory persistence is often strengthened by factors such as physical crosslinking due to hydrogen bonds. rsc.orgresearchgate.net

In some systems, the switching behavior can be explained by space-charge-limited current (SCLC) models, where the trapped charges influence the current flow through the device. nih.gov The presence of nanoparticles, the choice of polymer, and the electrode materials can also significantly affect the switching behavior and performance of the memory device. researchgate.net

Mechanisms of Resistive Switching and Memory Persistence

The application of carbazole derivatives in advanced materials science, particularly in organic electronics, leverages their unique electronic properties to create resistive switching memory devices. The mechanisms underpinning this technology are complex, involving a combination of charge trapping, conformational changes, and, in some cases, the formation of conductive filaments. The carbazole moiety, due to its electron-rich nature and hole-transporting capabilities, plays a central role in these processes.

The primary physical mechanisms responsible for resistive switching in carbazole-based materials are attributed to two main phenomena: the trapping and detrapping of charges in localized states within the material and the reorientation of the carbazole heterocycles induced by an electric field, which in turn modulates charge transport. The carbazole π-electron systems function as electron donors and facilitate the transport of holes. When a positive bias is applied, holes are injected into the organic layer and move through the material by hopping between carbazole groups.

In polymers incorporating carbazole units, such as poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), these mechanisms enable rewritable flash memory behavior with distinct bistable conductivity states. The flexible spacer in the polymer sidechain provides the carbazole groups with enough freedom to reorient themselves in response to the applied electric field. This voltage-induced conformational change is a key factor in the switching behavior observed in many carbazole-based polymers.

Memory persistence, or the ability of the device to retain its resistive state over time, is also critically influenced by the material's structure. In the case of PCaPMA, memory persistence is significantly enhanced by physical crosslinking resulting from hydrogen bonds between amide and carbonyl groups in the polymer's side chains. This physical network improves the thermal and mechanical stability of the material, contributing to its robust memory characteristics. Devices using this polymer have demonstrated persistence for over 10,000 seconds under a continuous static voltage.

In other systems, such as those using carbazole-substituted cellulose, the memory effect is governed by space-charge limited conduction and the formation of local filaments. The electron-donating carbazole units act as crucial charge-trapping sites, which are fundamental to this mechanism.

The performance of these memory devices is characterized by several key parameters, including the ON/OFF current ratio, setting voltage, and retention time. Research on various carbazole-based systems has yielded promising results, highlighting their potential for high-performance, non-volatile memory applications.

Research Findings on Carbazole-Based Resistive Memory

| Material | Electrodes | Setting Voltage (V) | ON/OFF Ratio | Persistence (Retention Time) |

| Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) | Al/ITO or Au/ITO | 2 to 4.5 | > 100 | > 10,000 seconds |

| Carbazole-substituted Cellulose | Not Specified | Not Specified | ~10,000 | Not Specified |

Structure Reactivity and Structure Function Correlations in 9 Chloro 9h Carbazole Derivatives

Systematic Investigation of Positional Isomerism and Substituent Effects on Electronic Properties

The introduction of chlorine atoms, regardless of their position, can influence the electron density distribution across the carbazole (B46965) core. For instance, in a study of carbazole-based dyes with chloro-substituents on an attached phenyl ring, it was observed that the presence and position of chlorine atoms alter the electrochemical and optical properties. nih.gov While not directly on the carbazole ring, this suggests that the inductive effect of the chlorine atom plays a significant role in modulating the electronic structure.

The HOMO and LUMO energy levels are critical parameters that dictate the performance of organic electronic materials. The arylation at the 9-position of carbazole is known to lower the HOMO level, which is beneficial for achieving a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn The addition of a chlorine atom to the carbazole skeleton is expected to further lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature. The extent of this lowering effect is dependent on the position of substitution. Theoretical calculations on various carbazole derivatives have shown that the HOMO-LUMO gap can be selectively tuned by the choice of acceptor groups and conjugated bridges. nankai.edu.cn

A systematic study of different substituents on the carbazole nitrogen in carbazole-fluorene copolymers demonstrated that the electronic properties can be effectively tuned. nankai.edu.cn While this study did not focus on chlorination of the carbazole ring itself, it highlights the sensitivity of the electronic structure to substitution.

Table 1: Calculated Electronic Properties of Hypothetical Monochlorinated 9H-Carbazole Isomers

| Compound | Chlorine Position | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |

| 1-Chloro-9H-carbazole | 1 | -5.85 | -2.15 | 3.70 |

| 2-Chloro-9H-carbazole | 2 | -5.90 | -2.20 | 3.70 |

| 3-Chloro-9H-carbazole | 3 | -5.88 | -2.18 | 3.70 |

| 4-Chloro-9H-carbazole | 4 | -5.87 | -2.17 | 3.70 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on the principles of substituent effects. Actual experimental or more precise computational values may vary.

Correlation between Molecular Structure and Performance in Materials Applications

The tailored electronic properties of 9-Chloro-9H-carbazole derivatives make them promising candidates for a variety of materials applications, particularly in organic light-emitting diodes (OLEDs). The performance of these materials is directly linked to their molecular structure.

In OLEDs, carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting materials due to their high triplet energy and good charge carrier mobility. nbinno.com The introduction of a chlorine atom can enhance the stability of the material and influence the charge balance within the device, potentially leading to improved efficiency and lifetime.

For instance, in the design of deep-blue emitting OLEDs, carbazole derivatives are often employed as the electron-donating component. The performance of these devices, including their external quantum efficiency (EQE) and color purity, is highly dependent on the molecular design of the carbazole unit. nih.gov A study on non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives demonstrated that modifications to the carbazole donor significantly impact device performance, achieving a maximum EQE of 4.43%. nih.gov While this study did not specifically use this compound, it underscores the principle that substituent effects on the carbazole core are crucial for optimizing device characteristics.

The correlation between structure and performance can be seen in the development of host materials for phosphorescent OLEDs. Carbazole-based hosts are designed to have high triplet energies to efficiently transfer energy to the phosphorescent dopant. The substitution pattern on the carbazole ring can be engineered to achieve the desired triplet energy level and to ensure good morphological stability of the thin films in the device.

Table 2: Performance of Hypothetical OLED Devices Employing Monochlorinated 9H-Carbazole Derivatives as Hole-Transporting Materials

| Hole-Transporting Material | Maximum External Quantum Efficiency (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

| 1-Chloro-9H-carbazole Derivative | 12.5 | 15000 | 3.2 |

| 2-Chloro-9H-carbazole Derivative | 11.8 | 14500 | 3.4 |

| 3-Chloro-9H-carbazole Derivative | 13.2 | 16000 | 3.1 |

| 4-Chloro-9H-carbazole Derivative | 12.9 | 15500 | 3.3 |

Note: This table presents hypothetical performance data to illustrate the potential impact of the chlorine position on OLED device metrics. Actual performance would depend on the full device architecture and the specific molecular structure of the derivative.

Rational Design Principles for Novel this compound Derived Materials

The development of new and improved materials based on this compound relies on a set of rational design principles that leverage the understanding of structure-property relationships.

Future Directions and Emerging Research Frontiers for 9 Chloro 9h Carbazole

Integration with Advanced Catalytic Systems

The carbazole (B46965) scaffold is increasingly being recognized for its potential role in the architecture of sophisticated catalytic systems. Future research is anticipated to explore the integration of 9-Chloro-9H-carbazole and its derivatives as ligands or core structures in catalysts for a variety of organic transformations. The electron-withdrawing nature of the chlorine atom can influence the electron density of the carbazole ring system, which in turn can modulate the properties of a metal center in organometallic catalysts.

Key research frontiers include:

Ligand Development: Designing novel ligands based on this compound for transition-metal catalysis. These ligands could find applications in cross-coupling reactions, C-H activation, and asymmetric synthesis, where the electronic tuning provided by the chloro-substituent could enhance catalytic activity and selectivity.

Photoredox Catalysis: The photophysical properties of carbazole derivatives make them suitable candidates for photoredox catalysts. This compound could serve as a foundational structure for new organic photocatalysts, with the chlorine atom providing a site for modification to fine-tune redox potentials and absorption spectra.

Heterogeneous Catalysis: Immobilizing this compound-based catalytic species on solid supports, such as polymers or metal-organic frameworks (MOFs), could lead to the development of robust and recyclable heterogeneous catalysts. wikipedia.org This approach combines the tunable reactivity of the carbazole molecule with the practical advantages of heterogeneous systems.

Exploration of Novel Synthetic Methodologies

While traditional methods for carbazole synthesis like the Graebe-Ullmann reaction exist, modern organic chemistry is driven by the need for more efficient, atom-economical, and regioselective methods. chim.itnih.gov Research into novel synthetic pathways for this compound and its functionalized analogues is a vibrant area of investigation. These new methodologies are often enabled by advancements in catalysis and aim to provide access to a wider range of complex carbazole structures from readily available starting materials. rsc.orgnih.gov

Emerging synthetic strategies include:

Transition Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the carbazole core, bypassing the need for pre-functionalized starting materials. chim.it Future work will likely focus on developing selective C-H chlorination, arylation, or alkylation methods applicable to the carbazole nucleus to generate diverse derivatives.

Domino and Cascade Reactions: One-pot reactions that form multiple chemical bonds in a single sequence, such as domino Diels-Alder reactions or cascade annulations, offer a highly efficient route to complex, poly-functionalized carbazoles. nih.govrsc.org These methods reduce waste and simplify purification processes compared to multi-step syntheses.

Lewis Acid-Catalyzed Cyclizations: The use of Lewis acids to promote intramolecular cyclization and annulation reactions is a promising strategy for constructing the carbazole skeleton with high control over substitution patterns. rsc.org

The table below summarizes some modern synthetic approaches being explored for the construction of functionalized carbazole nuclei.

| Synthetic Methodology | Typical Catalysts/Reagents | Key Advantages |

| Transition Metal C-H Activation | Palladium (Pd), Rhodium (Rh), Copper (Cu) | High atom economy, direct functionalization of the carbazole core. chim.itrsc.org |

| Annulation Reactions | Gold (Au), Brønsted Acids, Lewis Acids | Efficient construction of the fused ring system, access to polycyclic aromatic structures. nih.govrsc.org |

| Domino Diels-Alder Reaction | p-Toluenesulfonic acid (p-TsOH), DDQ | One-pot synthesis of highly functionalized carbazoles from simple indoles. nih.gov |

| Hydroarylation Reactions | Palladium (Pd) complexes | Economically appealing, mild reaction conditions, high bond-forming efficacy. nih.gov |

| Condensation Reactions | Cesium Carbonate (Cs2CO3) | Transition-metal-free approach using mild bases. researchgate.net |

Expansion into Emerging Optoelectronic Technologies

Carbazole derivatives are renowned for their applications in optoelectronic devices, largely due to their high thermal stability, excellent hole-transporting capabilities, and strong luminescence. nih.govoled-intermediates.com The introduction of a chloro-substituent onto the carbazole framework, as in this compound, directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, providing a powerful tool for tuning its optical and electronic properties. nih.govnih.gov

Future research will focus on exploiting these tunable properties to expand the role of this compound derivatives in next-generation technologies:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are already used as host materials and hole-transporting layers (HTLs) in OLEDs. nbinno.commdpi.com By modifying the this compound structure, researchers can develop new materials with tailored energy levels to improve charge injection and transport, leading to devices with higher efficiency, longer lifetimes, and deeper blue emission. nih.gov The integration of carbazole with electron-accepting units like triarylboranes is a particularly promising avenue for creating materials with thermally activated delayed fluorescence (TADF). researchgate.netrsc.org

Organic Photovoltaics (OPVs): In organic solar cells, carbazole-based materials can function as electron donors. The electronic properties of this compound can be fine-tuned to optimize the absorption spectrum and energy level alignment with acceptor materials, thereby enhancing the power conversion efficiency of OPV devices. nbinno.comum.edu.my

Sensors and Bioimaging: The inherent fluorescence of the carbazole core can be harnessed to develop chemical sensors and fluorescent probes. nih.gov The chlorine atom on this compound provides a reactive site for attaching specific recognition units, enabling the design of highly selective sensors for ions, molecules, or biological targets. nih.gov

The table below outlines key optoelectronic applications for carbazole-based materials.

| Application | Role of Carbazole Derivative | Key Properties |

| OLEDs | Hole-Transport Material (HTM), Host Material, Emitter | High charge mobility, high triplet energy, thermal stability, blue luminescence. oled-intermediates.comresearchgate.net |

| OPVs / Solar Cells | Electron Donor Material | Broad absorption spectrum, good solubility, appropriate HOMO/LUMO levels. nbinno.com |

| Photorefractive Materials | Photoconducting Component | Excellent photo-conductivity, high luminescent efficiency. nih.gov |

| Sensors / Probes | Fluorescent Core | High quantum yield of fluorescence, sensitivity to environmental changes. nih.govnih.gov |

Theoretical Advancements in Computational Modeling

Computational chemistry has become an indispensable tool in modern materials science and drug discovery, allowing for the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, theoretical modeling offers a pathway to accelerate research and development by providing deep insights into its structure-property relationships.

Future advancements in this area are expected to focus on:

Predictive Material Design: Using quantum-chemical calculations, such as Density Functional Theory (DFT), to accurately predict the electronic and photophysical properties (e.g., HOMO/LUMO energies, absorption/emission spectra, charge mobility) of novel this compound derivatives before their synthesis. nih.govum.edu.my This in-silico screening approach saves significant time and resources by prioritizing the most promising candidates for experimental investigation.

Mechanism Elucidation: Computational modeling can be employed to study the reaction mechanisms of the novel synthetic methodologies described for carbazoles. Understanding the transition states and intermediates involved in catalytic cycles can lead to the optimization of reaction conditions and the development of more efficient catalysts.

Modeling of Device Performance: Advanced multi-scale modeling can simulate the behavior of this compound-based materials within a complete optoelectronic device. This allows researchers to understand how molecular properties translate to device-level performance metrics, such as efficiency and stability, providing a holistic view for material and device engineering.

The synergy between computational modeling and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in the next generation of advanced materials and technologies. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 9-Chloro-9H-carbazole?

The synthesis of this compound derivatives typically involves two primary methodologies:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. Conditions include a Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and solvents like toluene or ethanol under reflux .

- Alkylation Reactions : For example, reacting carbazole with dihaloalkanes (e.g., 1,4-dibromobutane) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB). This method achieves high yields (~89.5%) under mild conditions (45°C, 3–24 h) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Key techniques include:

- Single-Crystal X-ray Diffraction (SCXRD) : Utilizes programs like SHELX for refinement, providing atomic-level resolution. SCXRD parameters (e.g., R-factor < 0.06) ensure accuracy .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, aromatic protons in carbazole derivatives typically resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (inspected before use), lab coats, and eye protection. Contaminated gloves must be removed without touching outer surfaces .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid aqueous drain disposal .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing halogenated aryl groups to carbazole?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates.

- Solvent Systems : Toluene/ethanol mixtures (3:1 v/v) improve solubility and reaction rates .

- Base Screening : K₃PO₄ or Cs₂CO₃ may increase yields compared to K₂CO₃ in challenging reactions .

Q. What in vitro assays are suitable for evaluating the anti-HIV activity of chloro-carbazole derivatives?

- TZM-bl Cell Assay : Measures HIV-1 inhibition using luciferase reporters. Cells are infected with pseudotyped HIV, and luminescence is quantified post-treatment. EC₅₀ values < 10 µM indicate promising activity .

- β-Galactosidase Reporter Assay : Quantifies viral entry inhibition via colorimetric readouts .

Q. How do substituent positions (e.g., Cl at C3 vs. C9) influence the photophysical properties of carbazole derivatives?

- Electron-Withdrawing Effects : Chlorine at C3 increases electron deficiency, shifting absorption spectra to longer wavelengths (e.g., λmax ~ 350 nm vs. 330 nm for C9-substituted analogs) .

- Crystallographic Data : Substituent orientation impacts π-π stacking distances (e.g., 3.5 Å for planar carbazoles vs. 4.2 Å for twisted derivatives) .

Q. How can researchers resolve contradictions in reported synthetic yields for carbazole alkylation?

Q. What strategies improve the purity of this compound for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.